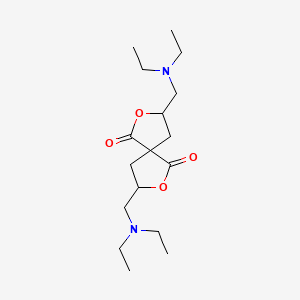
3,8-Bis((diethylamino)methyl)-2,7-dioxaspiro(4.4)nonane-1,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,8-Bis((diethylamino)methyl)-2,7-dioxaspiro(4.4)nonane-1,6-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The compound features a spiro structure, which is known for its unique three-dimensional configuration that can impart specific chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Bis((diethylamino)methyl)-2,7-dioxaspiro(4.4)nonane-1,6-dione typically involves multiple steps, including the formation of the spiro ring system and the introduction of diethylamino groups. Common synthetic routes may include:
Step 1: Formation of the spiro ring system through a cyclization reaction.
Step 2: Introduction of diethylamino groups via nucleophilic substitution reactions.
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale reactors: To handle the volume of reactants and products.
Continuous flow processes: To improve efficiency and consistency.
Purification techniques: Such as crystallization, distillation, or chromatography to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,8-Bis((diethylamino)methyl)-2,7-dioxaspiro(4.4)nonane-1,6-dione can undergo various chemical reactions, including:
Oxidation: Where the compound may be oxidized to form different products.
Reduction: Reduction reactions may alter the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the diethylamino groups or other parts of the molecule.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Solvents: Including water, ethanol, or dichloromethane, depending on the reaction.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups.
Applications De Recherche Scientifique
3,8-Bis((diethylamino)methyl)-2,7-dioxaspiro(4
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly in targeting specific molecular pathways.
Industry: Use in the production of advanced materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism by which 3,8-Bis((diethylamino)methyl)-2,7-dioxaspiro(4.4)nonane-1,6-dione exerts its effects can involve:
Molecular Targets: Such as enzymes, receptors, or other proteins.
Pathways: The compound may interact with specific biochemical pathways, altering their activity or function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,8-Bis((dimethylamino)methyl)-2,7-dioxaspiro(4.4)nonane-1,6-dione
- 3,8-Bis((diethylamino)methyl)-2,7-dioxaspiro(4.4)nonane-1,6-dione
Uniqueness
The unique spiro structure and the presence of diethylamino groups distinguish this compound from other similar compounds. These features can impart specific chemical reactivity and physical properties, making it valuable for various applications.
Propriétés
Numéro CAS |
60012-88-6 |
|---|---|
Formule moléculaire |
C17H30N2O4 |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
3,8-bis(diethylaminomethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione |
InChI |
InChI=1S/C17H30N2O4/c1-5-18(6-2)11-13-9-17(15(20)22-13)10-14(23-16(17)21)12-19(7-3)8-4/h13-14H,5-12H2,1-4H3 |
Clé InChI |
ZGFKGZJYOYPZLW-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC1CC2(CC(OC2=O)CN(CC)CC)C(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


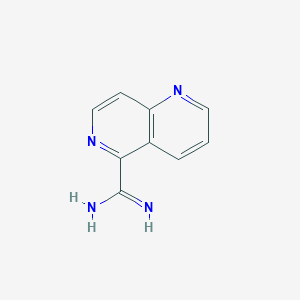
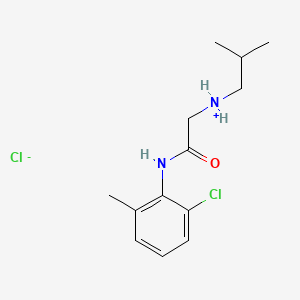


![N-[3-(dimethylamino)propyl]docosanamide;2-hydroxypropanoic acid](/img/structure/B13751380.png)
![2-[2-[2-[2-(16-Methylheptadecanoyloxy)ethoxy]ethoxy]ethoxy]ethyl 17-methyloctadecanoate](/img/structure/B13751392.png)
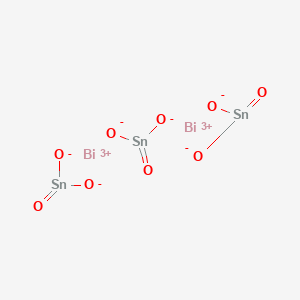
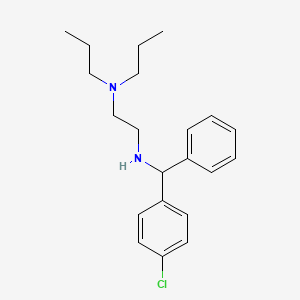
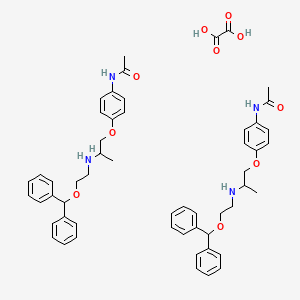
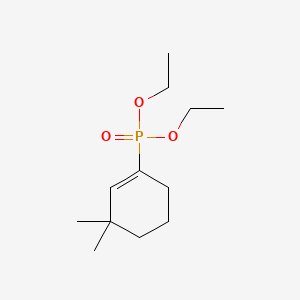
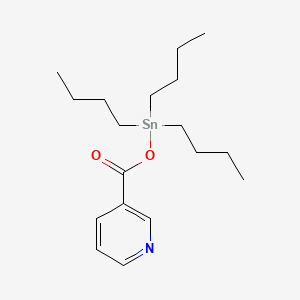

![methyl 4-[(Z)-1-amino-3-oxo-3-(4-pentoxyphenyl)prop-1-enyl]benzoate](/img/structure/B13751428.png)
![2-Amino-3-[[4-[(2-amino-2-carboxyethyl)sulfanylmethyl]phenyl]methylsulfanyl]propanoic acid](/img/structure/B13751431.png)
